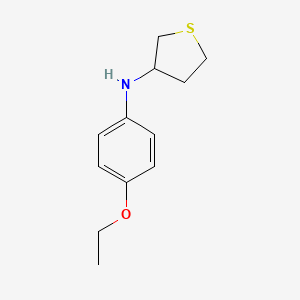
N-(4-ethoxyphenyl)thiolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)thiolan-3-amine is an organic compound with the molecular formula C12H17NOS It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a thiolan-3-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)thiolan-3-amine typically involves the reaction of 4-ethoxyaniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxyphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The ethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine or thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxyphenyl)thiolan-3-amine
- N-(4-ethoxyphenyl)thiolan-2-amine
- N-(4-ethoxyphenyl)thiolan-3-thiol
Uniqueness
N-(4-ethoxyphenyl)thiolan-3-amine is unique due to its specific structural features, such as the ethoxy group and the thiolan-3-amine framework
Propiedades
Fórmula molecular |
C12H17NOS |
|---|---|
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)thiolan-3-amine |
InChI |
InChI=1S/C12H17NOS/c1-2-14-12-5-3-10(4-6-12)13-11-7-8-15-9-11/h3-6,11,13H,2,7-9H2,1H3 |
Clave InChI |
DKNCLFBVBPUGJO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2CCSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320189.png)
![N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B13320191.png)
![N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13320194.png)
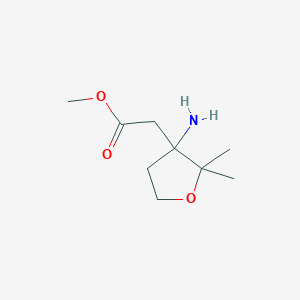
![3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13320203.png)
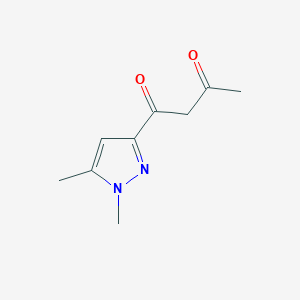
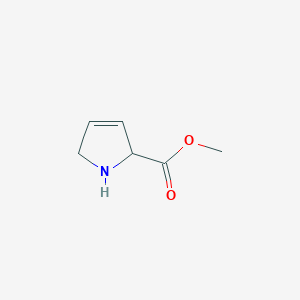
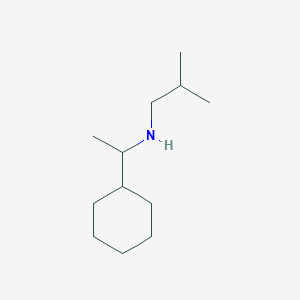
![4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13320222.png)
![6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320228.png)
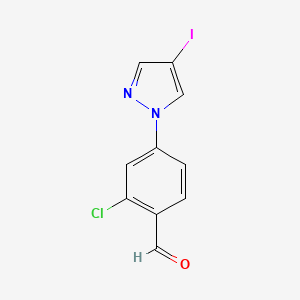
![4-[Amino(cyclopropyl)methyl]-2-chlorophenol](/img/structure/B13320234.png)

![4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13320252.png)
